molecular formula C16H19NO4 B13937432 1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester

Cat. No.: B13937432
M. Wt: 289.33 g/mol
InChI Key: RRHCNGIAZSFHCO-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester is a spirocyclic compound featuring a bicyclic system with oxygen (1-oxa) and nitrogen (6-aza) atoms embedded in a [4.5]decane scaffold. Such spiro systems are valued in medicinal chemistry for their conformational rigidity, which can improve target binding in drug candidates .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

benzyl 2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate

InChI

InChI=1S/C16H19NO4/c18-14-8-10-16(21-14)9-4-5-11-17(16)15(19)20-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2

InChI Key

RRHCNGIAZSFHCO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CCC(=O)O2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Spirocyclic Scaffold Formation

The key structural feature is the spiro[4.5]decane framework, where a six-membered nitrogen-containing ring (azaspiro) is fused with an oxygen-containing ring (oxa). Commonly, the synthesis involves:

  • Starting from a cyclic amino alcohol or lactam precursor.
  • Formation of the spiro ring system via intramolecular cyclization or spiro-annulation.
  • Protection of functional groups when necessary (e.g., tert-butyl esters for carboxylic acids).

Introduction of the 2-Oxo Group and Carboxylic Acid Functionality

  • The 2-oxo group (lactam carbonyl) is typically inherent in the azaspiro lactam ring.
  • The carboxylic acid group at the spiro center (position 6) is often introduced via oxidation or by using carboxylate-containing precursors.
  • Protection as esters (e.g., phenylmethyl ester) is achieved by esterification reactions.

Specific Preparation Methods of 1-Oxa-6-azaspiro[4.5]decane-6-carboxylic Acid, 2-oxo-, Phenylmethyl Ester

Esterification of the Carboxylic Acid

The phenylmethyl ester (benzyl ester) is commonly prepared by esterification of the corresponding carboxylic acid using benzyl alcohol or benzyl bromide under basic or acidic catalysis.

  • Typical conditions include:
    • Use of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
    • Catalysis by DMAP (4-dimethylaminopyridine).
    • Solvent: dichloromethane or DMF.
    • Reaction temperature: 0°C to room temperature.
  • The reaction proceeds with good yields and allows selective esterification without affecting the lactam ring.

Ammonolysis and Ring Closure for Spiro Scaffold

From related compounds such as tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, ammonolysis in methanol at low temperatures (0–20°C) for several hours leads to ring opening or modification, facilitating further transformations toward the spirocyclic scaffold.

  • Example reaction conditions:
    • Aqueous ammonia (6 mL) added to a methanolic solution of the tert-butyl ester at 0°C.
    • Stirring for 7 to 16 hours at room temperature.
    • Concentration under reduced pressure yields the aminomethyl-hydroxy-piperidine intermediate.
  • This intermediate can be further cyclized or functionalized to form the spirocyclic lactam.

Alkylation and Substitution Reactions

  • Alkylation of the nitrogen or oxygen atoms in the spiro ring using alkyl halides (e.g., benzyl bromide) under basic conditions (cesium carbonate or potassium carbonate) in polar aprotic solvents (DMF, acetonitrile) at elevated temperatures (60–80°C) for 6–48 hours is a common step.
  • These reactions allow introduction of the phenylmethyl group at the carboxylic acid position or nitrogen atom.
  • Yields vary from moderate to high (60–85%) depending on reaction time and base used.

Summary of Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Ammonolysis of tert-butyl ester Aqueous NH4OH in MeOH 0–20 °C 7–16 hours ~100 Produces aminomethyl-hydroxy intermediate
Alkylation with phenylmethyl bromide Cs2CO3 in DMF or ACN 60–80 °C 6–48 hours 63–85 Introduces phenylmethyl ester group
Esterification of acid to benzyl ester DCC/EDC, DMAP in DCM or DMF 0–25 °C 2–24 hours 70–90 Standard esterification method (inferred)

Research Findings and Analysis

  • The preparation of 1-oxa-6-azaspiro compounds often begins with protected amino acid derivatives such as tert-butyl esters.
  • Ammonolysis under mild conditions effectively converts esters to amides or aminomethyl derivatives, which are key intermediates.
  • Alkylation with phenylmethyl halides in the presence of strong bases and polar aprotic solvents is efficient for introducing the phenylmethyl ester moiety.
  • Purification is typically achieved by silica gel chromatography using dichloromethane/methanol mixtures or preparative liquid chromatography.
  • Reaction monitoring by LC-MS confirms product formation with expected molecular ions (e.g., m/z 396.29 [M+Na] for related derivatives).
  • Yields are generally good, but reaction times can be long (up to 48 hours) depending on substrates and conditions.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Heteroatom Positioning : The target compound’s 1-oxa-6-aza arrangement distinguishes it from diaza analogs (e.g., ) and nitrogen-only systems (). Oxygen’s electronegativity may enhance hydrogen-bonding interactions in drug-receptor binding compared to nitrogen-rich analogs .

Spiro Ring Size : Larger spiro[4.5]decane systems (vs. [2.5]octane in and ) impose distinct steric constraints, influencing synthetic accessibility and biological activity .

Synthetic Utility : Spiro compounds like the tert-butyl derivative () are used in ion channel modulator synthesis, suggesting analogous roles for the phenylmethyl ester variant in drug discovery .

Research Findings and Data Gaps

  • Synthetic Routes : While describes multi-step syntheses for structurally related spiro compounds (e.g., benzothiazol-containing derivatives), specific protocols for the target compound require further exploration.
  • Analogous compounds (e.g., ) report molecular weights and formulas but lack detailed pharmacological profiles .

Biological Activity

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester (CAS Number: 215106-50-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its anticancer properties and other significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H18INO4, with a molecular weight of 415.22 g/mol. The compound features a spirocyclic structure that is often associated with various biological activities, particularly in the realm of anticancer research.

Antitumor Activity

Recent studies have demonstrated that derivatives of spirocyclic compounds, including those related to 1-Oxa-6-azaspiro[4.5]decane, exhibit promising antitumor properties. A notable study synthesized a series of related compounds and evaluated their effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15
12cHeLa0.14

Among these compounds, 11h emerged as the most effective across all tested cell lines, indicating its potential as a lead compound for further development in cancer therapy .

The mechanism by which these compounds exert their antitumor effects is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. The spirocyclic structure contributes to the interaction with biological targets that are crucial for cancer cell survival and growth.

Study on Anticancer Activity

In a comprehensive study published in Nature, researchers explored the synthesis and biological evaluation of several spirocyclic derivatives, including those similar to our compound of interest. The study found that compounds with specific substituents on the spirocyclic framework exhibited enhanced cytotoxicity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines .

Pharmacological Evaluation

Another investigation focused on the pharmacological profile of related compounds, revealing anti-inflammatory and analgesic properties alongside their antitumor effects. These findings suggest that the biological activity of spirocyclic compounds may extend beyond anticancer applications, potentially offering therapeutic options for inflammatory diseases .

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